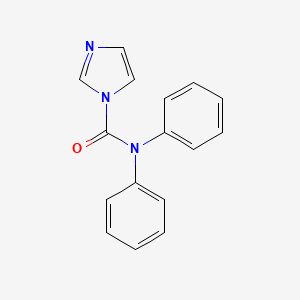

N,N-diphenyl-1H-imidazole-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-Diphenyl-1H-imidazole-1-carboxamide (DPI) is a synthetic compound that has been studied extensively for its potential applications in various scientific fields. DPI is a highly lipophilic molecule that is capable of crossing the blood-brain barrier and is thus of particular interest for scientists researching the physiological and biochemical effects of compounds on the central nervous system. DPI has been used in a variety of research applications, including as a tool to study the mechanisms of action of drugs, as a potential therapeutic agent, and as an analytical tool.

Wissenschaftliche Forschungsanwendungen

Lipid-Lowering Activity

N,N-diphenyl-1H-imidazole-1-carboxamide derivatives have been studied for their lipid-lowering activity in animal models. Imidazole-5-carboxamide derivatives were synthesized and tested for their anti-hyperlipidemic activity in hyperlipidemic Wistar rats. These derivatives significantly decreased plasma levels of triglycerides, low-density lipoprotein, and total cholesterol, indicating their potential in the treatment of lipid disorders (Jasim et al., 2018).

Antimicrobial Properties

Imidazole derivatives have shown promise as antimicrobial agents. For example, imidazo[2,1-b]thiazole-5-carboxamides (ITAs) have demonstrated potent activity against tuberculosis, targeting specific components of the mycobacterial electron transport chain. These compounds showed efficacy in a chronic murine TB infection model, highlighting their potential as novel anti-TB drugs (Moraski et al., 2020). Additionally, imidazo[1,2-a]pyridine-3-carboxamides have exhibited low-micromolar activity against Mycobacterium avium strains and have been shown to be effective in a mouse M. avium infection model, suggesting their utility as part of a treatment regimen for this infection (Moraski et al., 2016).

Anti-Tumor Activity

Several studies have explored the anti-tumor properties of imidazole derivatives. For instance, imidazole-4-carboxamide,5-(3,3-dimethyl-1-triazeno) (DTIC), a known antitumoral agent, has been reported to possess immunodepressive capacity in mice, which may have clinical implications in cancer treatment (Vecchi et al., 1976). Furthermore, a comprehensive review of bis(2-chloroethyl)amino derivatives of imidazole, including various compounds with antitumor activity, provides insights into the potential of these structures in the development of new anticancer drugs (Iradyan et al., 2009).

Toxicity and Metabolism Studies

Studies on the toxicity and metabolism of imidazole derivatives are crucial for understanding their safety profile and mechanism of action. For example, research on the toxicity and complications of vascular isolation and hyperthermic perfusion with imidazole carboxamide (DTIC) in melanoma patients provides valuable information on the regional and systemic toxicity of this procedure, guiding its safe application in cancer treatment (Didolkar et al., 1986). In another study, the pharmacokinetic and toxicity analysis of pyrrole–imidazole polyamides in mice offers insights into their distribution, clearance, and potential toxic effects, which are essential for their further development and use in medical applications (Synold et al., 2012).

Wirkmechanismus

Target of Action

N,N-diphenyl-1H-imidazole-1-carboxamide is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antiviral properties . Specifically, diphenyl-1H-imidazole analogs have been synthesized as potential inhibitors of the SARS-CoV-2 3CLpro enzyme , which plays a crucial role in the replication of the SARS-CoV-2 virus.

Mode of Action

It is believed that the compound interacts with its target, the 3clpro enzyme, inhibiting its function and thus preventing the replication of the sars-cov-2 virus .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the viral replication process of SARS-CoV-2. By inhibiting the 3CLpro enzyme, the compound disrupts the life cycle of the virus, preventing it from replicating and spreading .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . It is also predicted to be a CYP1A2, CYP2C19, CYP2C9, and CYP2D6 inhibitor . These properties could impact the compound’s bioavailability and its interactions with other drugs.

Result of Action

The primary result of the action of this compound is the inhibition of the SARS-CoV-2 3CLpro enzyme . This inhibition disrupts the life cycle of the virus, preventing it from replicating and spreading. This could potentially lead to a decrease in viral load and alleviate the symptoms of COVID-19.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature and pH conditions . Additionally, the presence of other drugs could impact the compound’s action due to potential drug-drug interactions, especially considering its predicted inhibitory effects on several cytochrome P450 enzymes .

Eigenschaften

IUPAC Name |

N,N-diphenylimidazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c20-16(18-12-11-17-13-18)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSIBSOBMCDYHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(tert-butyl)-3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2766394.png)

![1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2766395.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B2766397.png)

![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2766402.png)

![3-[[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2766403.png)

![2-(2-chlorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2766406.png)

![2-(2-Chlorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2766413.png)